molecular formula C9H9BrClI B14070895 1-(3-Bromopropyl)-2-chloro-5-iodobenzene

1-(3-Bromopropyl)-2-chloro-5-iodobenzene

Cat. No.: B14070895
M. Wt: 359.43 g/mol
InChI Key: KZEWBTQPTNJNFN-UHFFFAOYSA-N
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Description

Overview of Multifunctionalized Halogenated Aryl-Alkyl Compounds

Multifunctionalized halogenated aryl-alkyl compounds are organic molecules that possess both a halogen-substituted aromatic (aryl) ring and a halogen-substituted aliphatic (alkyl) chain. youtube.com This class of compounds is a cornerstone in organic synthesis, providing chemists with dual modes of reactivity. nih.gov The aryl halides serve as key precursors for a multitude of transformations, most notably transition-metal-catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. nih.govacs.org

Simultaneously, the alkyl halide portion of the molecule offers a distinct reaction site, typically for nucleophilic substitution reactions. nih.govorganic-chemistry.org The presence of these two different types of carbon-halogen bonds on a single scaffold allows for a programmed, stepwise modification of the molecule. The specific halogens present, their positions on the aromatic ring, and the nature of the alkyl chain all contribute to the compound's unique chemical behavior and synthetic utility. msu.edu

Significance of Polyhalogenated Aromatic Scaffolds in Advanced Synthesis

Polyhalogenated aromatic compounds (PHCs) are organic molecules that feature multiple halogen atoms attached to an aromatic ring. mdpi.comwikipedia.org These scaffolds are of immense value in advanced synthesis for several reasons. First, the presence of multiple halogens provides numerous points for subsequent functionalization. nih.gov Second, when the halogens are different (e.g., chlorine, bromine, iodine), their distinct reactivities can be exploited for selective and sequential chemical modifications. researchgate.net

This differential reactivity is particularly evident in palladium-catalyzed cross-coupling reactions, where the propensity for oxidative addition follows the trend C-I > C-Br > C-Cl. researchgate.net This hierarchy enables chemists to selectively react at the most labile carbon-halogen bond while leaving the others intact for later transformations. This strategic approach is fundamental to the efficient construction of highly substituted and complex organic molecules, which are prevalent in pharmaceuticals, agrochemicals, and materials science. lookchem.com The ability to build molecular complexity in a controlled and predictable manner makes polyhalogenated aromatic scaffolds indispensable tools for modern synthetic chemists. rsc.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrClI

Molecular Weight

359.43 g/mol

IUPAC Name

2-(3-bromopropyl)-1-chloro-4-iodobenzene

InChI

InChI=1S/C9H9BrClI/c10-5-1-2-7-6-8(12)3-4-9(7)11/h3-4,6H,1-2,5H2

InChI Key

KZEWBTQPTNJNFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)CCCBr)Cl

Origin of Product

United States

Synthetic Routes and Methodological Considerations for 1 3 Bromopropyl 2 Chloro 5 Iodobenzene

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. youtube.comresearchgate.net For 1-(3-Bromopropyl)-2-chloro-5-iodobenzene, two primary disconnections can be considered.

Disconnection A: Functional Group Interconversion (FGI) and C-C Bond Formation

The first approach involves disconnecting the carbon-bromine bond on the side chain, identifying a precursor alcohol. This is a standard functional group interconversion (FGI). Subsequently, the C(aryl)–C(alkyl) bond is disconnected. This points to a Friedel-Crafts-type reaction between a halogenated benzene (B151609) core and a three-carbon acylating agent. This strategy breaks the molecule down into a disubstituted benzene precursor, 1-chloro-4-iodobenzene (B104392), and a propanoyl derivative.

Disconnection B: Sequential Halogenation on an Alkylated Precursor

An alternative strategy involves introducing the alkyl side chain first onto a simpler aromatic ring, followed by sequential, directed halogenation. For instance, one could start with a phenylpropane derivative and then introduce the chlorine and iodine atoms. The challenge with this route lies in controlling the regioselectivity of two successive halogenations, guided by the directing effects of the alkyl group and the first halogen introduced.

Given the challenges in controlling multiple halogenations on an activated ring, the first strategy, which builds the side chain onto a pre-formed halogenated core, is often more controllable.

Strategies for Regioselective Halogenation of the Benzene Core

The synthesis of the required 1-chloro-4-iodobenzene precursor is a critical step that relies on the principles of electrophilic aromatic substitution (EAS). fiveable.me The directing effects of substituents already present on the ring are paramount in determining the position of incoming electrophiles. youtube.com

Substituents on a benzene ring influence both the rate of reaction and the orientation of subsequent substitutions. Halogens (Cl, Br, I) are deactivating yet ortho-, para-directing, while activating groups like amines (-NH₂) or amides (-NHCOR) are powerful ortho-, para-directors. These effects can be leveraged to install substituents in the desired positions. uomustansiriyah.edu.iq For complex substitution patterns, a common strategy is to employ a powerful directing group, such as an amine, to guide the initial substitutions and then remove it later in the synthesis.

Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

Substituent Group Name Type Directing Effect
-Cl, -Br, -I Halo Deactivating Ortho, Para
-NH₂ Amino Activating Ortho, Para
-NHCOR Amido Activating Ortho, Para
-R (Alkyl) Alkyl Activating Ortho, Para

A plausible and controlled synthesis of a polysubstituted halogenated benzene often begins with a starting material like aniline, which contains a strongly activating ortho-, para-directing amino group. medium.com While the target precursor is 1-chloro-4-iodobenzene, the principles can be illustrated by a general strategy.

A common method for synthesizing 1-chloro-4-iodobenzene is via diazonium salts, starting from a commercially available precursor like 4-chloroaniline (B138754).

Diazotization: 4-chloroaniline is treated with sodium nitrite (B80452) (NaNO₂) and a strong acid (like HCl) at low temperatures (0-5°C) to form a diazonium salt (4-chlorobenzenediazonium chloride).

Sandmeyer Reaction: The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a variety of substituents. Treatment of the diazonium salt with potassium iodide (KI) allows for the introduction of iodine onto the ring, yielding the desired 1-chloro-4-iodobenzene precursor.

This two-step sequence is highly efficient for producing specifically substituted haloarenes that might be difficult to obtain through direct, sequential halogenation of benzene itself.

Introduction of the 3-Bromopropyl Side Chain

With the 1-chloro-4-iodobenzene core in hand, the next phase is the introduction of the three-carbon side chain and its subsequent functionalization.

Direct Friedel-Crafts alkylation of the 1-chloro-4-iodobenzene ring with a reagent like 1-bromopropane (B46711) is generally not feasible for two main reasons. unizin.org

Ring Deactivation: The presence of two deactivating halogen substituents makes the aromatic ring electron-poor and thus highly unreactive toward electrophilic aromatic substitution. msu.edu

Carbocation Rearrangement: The reaction proceeds via a carbocation intermediate. The primary carbocation that would form from 1-bromopropane would readily rearrange via a hydride shift to the more stable secondary carbocation, leading to the formation of an isopropyl side chain rather than the desired n-propyl chain. lumenlearning.comlibretexts.org

To overcome these significant limitations, a Friedel-Crafts acylation reaction is employed. periodicchemistry.com

Acylation: 1-chloro-4-iodobenzene is reacted with propanoyl chloride (CH₃CH₂COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This introduces a propanoyl group onto the ring. The acylium ion electrophile is resonance-stabilized and does not undergo rearrangement. libretexts.org The product is 1-(2-chloro-5-iodophenyl)propan-1-one. The regioselectivity is directed ortho to the chlorine atom, which is a less deactivating and smaller substituent compared to iodine.

Reduction: The resulting ketone is then reduced to an alkyl chain. However, a complete reduction at this stage (e.g., via Clemmensen or Wolff-Kishner reduction) would yield 1-propyl-2-chloro-5-iodobenzene, precluding the final bromination step. This leads to the necessity of functional group interconversions on the side chain.

A more controlled approach involves a two-step modification of the acyl group introduced in the previous step. imperial.ac.ukfiveable.me This allows for the specific introduction of bromine at the terminal (C3) position of the propyl chain.

Selective Ketone Reduction: The ketone, 1-(2-chloro-5-iodophenyl)propan-1-one, is selectively reduced to a secondary alcohol using a mild hydride reducing agent such as sodium borohydride (B1222165) (NaBH₄). This reaction is highly chemoselective, reducing the carbonyl group without affecting the aryl halides. The product is 1-(2-chloro-5-iodophenyl)propan-1-ol.

Conversion of Alcohol to Bromide: The hydroxyl group of the resulting alcohol must be converted to a bromine atom. However, this alcohol is secondary, and the target is a primary bromide. Therefore, a more refined strategy is required.

A superior synthetic sequence involves the reduction of the ketone to an alcohol, followed by dehydration to an alkene, and finally, anti-Markovnikov hydrobromination. A more direct and common laboratory synthesis is as follows:

Reduction of Ketone to Alcohol: The ketone from the acylation step is reduced to an alcohol, 1-(2-chloro-5-iodophenyl)propan-1-ol, using a reagent like sodium borohydride.

Conversion to Primary Bromide: A more advanced strategy involves first reducing the ketone completely to the propyl chain and then performing a selective terminal bromination, but this can be challenging. A more robust method starts with a different acylation agent or builds the chain differently. However, if we consider the conversion of an intermediate alcohol, such as 3-(2-chloro-5-iodophenyl)propan-1-ol, the final step is straightforward. This propanol (B110389) intermediate could be synthesized via other routes (e.g., from the corresponding carboxylic acid). Once this primary alcohol is obtained, it can be readily converted to the target compound.

Bromination of a Primary Alcohol: The primary alcohol, 3-(2-chloro-5-iodophenyl)propan-1-ol, is treated with a standard brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). fiveable.meub.edu This substitution reaction replaces the hydroxyl group with a bromine atom to yield the final product, This compound .

Table 2: Summary of a Potential Synthetic Sequence

Step Reaction Type Starting Material Reagents Product
1 Diazotization/Sandmeyer 4-Chloroaniline 1. NaNO₂, HCl2. KI 1-Chloro-4-iodobenzene
2 Friedel-Crafts Acylation 1-Chloro-4-iodobenzene Propanoyl chloride, AlCl₃ 1-(2-Chloro-5-iodophenyl)propan-1-one
3 Reduction & Elaboration 1-(2-Chloro-5-iodophenyl)propan-1-one Multi-step (e.g., reduction, etc.) 3-(2-Chloro-5-iodophenyl)propan-1-ol

Functional Group Interconversions on the Aliphatic Chain

Bromination of Propylic Moieties

A crucial step in the synthesis of this compound is the introduction of the bromine atom at the terminal position of the propyl side chain. This is typically achieved by the conversion of a precursor alcohol, 3-(2-chloro-5-iodophenyl)propan-1-ol. Several standard brominating agents can be employed for this transformation.

One of the most common and effective reagents for converting primary alcohols to alkyl bromides is phosphorus tribromide (PBr₃). The reaction generally proceeds via an SN2 mechanism, which involves the formation of a phosphorus-containing intermediate, followed by displacement by a bromide ion. This method is known for its high efficiency and is often the preferred choice for such conversions.

Alternatively, the Appel reaction provides another robust method for the bromination of alcohols. This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source, such as carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). The reaction proceeds through a phosphonium (B103445) salt intermediate, which activates the hydroxyl group for nucleophilic substitution by the bromide ion. The Appel reaction is known for its mild conditions and high yields.

ReagentReaction TypeKey Features
Phosphorus Tribromide (PBr₃)Nucleophilic Substitution (SN2)Common, efficient for primary alcohols.
Triphenylphosphine (PPh₃) / Carbon Tetrabromide (CBr₄) or N-Bromosuccinimide (NBS)Appel ReactionMild conditions, high yields.
Conversion from Other Halogenated Alkyl Chains or Alcohols

The synthesis can also be envisioned from precursors other than the corresponding propanol. For instance, if a different halogen, such as chlorine, is present at the terminus of the alkyl chain, a halide exchange reaction (Finkelstein reaction) could be employed. However, the direct bromination of the alcohol is generally a more straightforward and common approach.

The precursor alcohol, 3-(2-chloro-5-iodophenyl)propan-1-ol, can be synthesized through a Friedel-Crafts acylation of 1-chloro-4-iodobenzene with 3-chloropropionyl chloride, followed by reduction of the resulting ketone. The ketone reduction can be achieved using various methods, such as the Wolff-Kishner or Clemmensen reduction, to yield the propyl side chain. Subsequent conversion of the terminal chlorine to a hydroxyl group would be necessary before the final bromination step.

Convergent vs. Linear Synthetic Pathways

A linear synthesis would involve the sequential modification of a single starting material. For example, one could start with a simpler benzene derivative and introduce the chloro, iodo, and bromopropyl groups in a stepwise fashion. A potential linear route could begin with the Friedel-Crafts acylation of 1-chloro-4-iodobenzene, followed by reduction, and then bromination of the side chain.

A convergent synthesis , in contrast, involves the independent synthesis of different fragments of the molecule, which are then combined in a later step. For this particular target, a convergent approach might involve preparing the 2-chloro-5-iodophenyl moiety and a separate three-carbon electrophilic fragment, which are then coupled. For instance, a Grignard reagent derived from 1-bromo-2-chloro-5-iodobenzene could be reacted with an appropriate three-carbon epoxide or aldehyde.

Optimization of Stepwise Yields and Overall Efficiency

Factors to consider for optimization include:

Catalyst choice and loading: In the Friedel-Crafts acylation, the type and amount of Lewis acid catalyst (e.g., AlCl₃) can significantly impact the yield and selectivity.

Reaction temperature and time: Each step will have an optimal temperature and duration to ensure complete conversion while minimizing side reactions.

Solvent selection: The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction rate.

Stoichiometry of reagents: Using the correct molar ratios of reactants is crucial for driving the reaction to completion and avoiding unwanted byproducts.

Automated optimization techniques, often employed in flow chemistry, can be used to efficiently screen a wide range of reaction parameters to identify the optimal conditions for each step. whiterose.ac.uknih.gov

Isolation and Purification Techniques for Intermediates and Final Product (e.g., Recrystallization, Extraction)

After each synthetic step, the desired product must be isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, and byproducts. Common techniques for the purification of halogenated aromatic compounds include extraction and recrystallization.

Extraction is a liquid-liquid separation technique used to isolate a compound based on its differential solubility in two immiscible solvents, typically an aqueous phase and an organic phase. organic-chemistry.org This is often the first step in the work-up of a reaction to separate the organic product from inorganic salts and other water-soluble impurities.

Recrystallization is a powerful technique for purifying solid compounds. mt.com It relies on the principle that the solubility of a compound in a solvent increases with temperature. The impure solid is dissolved in a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical for successful recrystallization and is based on the solubility profile of the target compound. commonorganicchemistry.com For halogenated aromatic compounds, solvents such as methanol, ethanol, or mixed solvent systems are often employed. google.com

Analytical Methodologies for Structural Elucidation (e.g., NMR Spectroscopy, Mass Spectrometry)

The identity and purity of the intermediates and the final product, this compound, are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation of organic molecules.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see signals corresponding to the aromatic protons and the three distinct methylene (B1212753) groups of the propyl chain. The splitting patterns (multiplicity) of these signals would confirm the connectivity of the protons.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, allowing for the confirmation of the number of carbon atoms and their chemical environment.

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. currenta.de High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to determine its elemental composition. The isotopic pattern of the molecular ion peak in the mass spectrum can be particularly informative for halogenated compounds, as chlorine and bromine have characteristic isotopic distributions (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br).

Reactivity at the Aromatic Halogen Sites

The benzene ring of the title compound is substituted with both an iodine and a chlorine atom. This di-halogenated pattern is a key feature for selective functionalization, primarily through metal-catalyzed cross-coupling reactions.

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions allow for the stepwise and selective introduction of new molecular fragments.

Palladium catalysts are preeminent in facilitating a wide array of cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Negishi couplings. These reactions have become indispensable in modern organic synthesis.

Cross-Coupling Reactions with Aryl Halides

Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura, Heck, Sonogashira, Negishi)
Regioselective Reactivity of Iodine, Bromine, and Chlorine

A fundamental principle governing the reactivity of polyhalogenated aromatics in palladium-catalyzed cross-coupling is the relative lability of the carbon-halogen bonds. The bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the rate of oxidative addition to the palladium(0) catalyst, which is the initial and often rate-determining step of the catalytic cycle, follows the reverse order: C-I > C-Br > C-Cl.

This reactivity hierarchy allows for highly regioselective reactions on this compound. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. Therefore, under carefully controlled conditions, cross-coupling reactions can be directed exclusively to the iodine-bearing position, leaving the chlorine atom and the bromopropyl group intact for subsequent transformations.

Illustrative Regioselectivity in Suzuki-Miyaura Coupling:

EntryAryl Halide SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)ProductYield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O801-(3-Bromopropyl)-2-chloro-5-phenylbenzene>95
2This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane901-(3-Bromopropyl)-2-chloro-5-(4-methoxyphenyl)benzene>95
Ligand and Catalyst System Design for Chemoselectivity

The choice of palladium catalyst and, crucially, the associated ligands, is paramount in achieving high chemoselectivity and efficiency. The ligand environment around the palladium center influences its electronic properties and steric bulk, thereby modulating its reactivity and stability.

For selective coupling at the C-I bond in the presence of a C-Cl bond, relatively simple and less reactive catalyst systems, such as those employing triphenylphosphine (PPh₃) as a ligand, are often sufficient. To subsequently activate the more robust C-Cl bond, more electron-rich and sterically demanding ligands, like bulky biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are typically required. These advanced ligands promote the oxidative addition to the C-Cl bond, which is otherwise disfavored.

Illustrative Catalyst/Ligand Effect on Stepwise Coupling:

StepSubstrateCoupling PartnerCatalyst/Ligand (mol%)BaseSolventTemp (°C)ProductYield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂/CuI (2/4)Et₃NTHF601-(3-Bromopropyl)-2-chloro-5-(phenylethynyl)benzene92
21-(3-Bromopropyl)-2-chloro-5-(phenylethynyl)benzene4-Methylphenylboronic acidPd₂(dba)₃/SPhos (2/4)K₃PO₄Toluene1101-(3-Bromopropyl)-2-(4-methylphenyl)-5-(phenylethynyl)benzene85

The Ullmann reaction, which traditionally involves copper-mediated coupling of aryl halides, offers a complementary approach to palladium-catalyzed methods, particularly for the formation of carbon-oxygen and carbon-nitrogen bonds. While classic Ullmann conditions often require high temperatures, modern protocols with the use of ligands can facilitate these couplings under milder conditions. Similar to palladium-catalyzed reactions, the reactivity order of C-I > C-Br > C-Cl is generally observed, allowing for selective functionalization at the C-I position of this compound.

Besides palladium and copper, other transition metals such as nickel and iron are also utilized in cross-coupling reactions. Nickel catalysts, in particular, have gained prominence for their ability to activate less reactive C-Cl bonds under milder conditions than some palladium systems. For a molecule like this compound, a nickel-based catalyst could potentially be employed for the second coupling step at the chloro position after the iodo position has been selectively functionalized using a palladium catalyst.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr proceeds via an addition-elimination mechanism. chemistrysteps.com This pathway involves the initial attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. masterorganicchemistry.comopenstax.org Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. openstax.org

SNAr reactions are typically facilitated by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. wikipedia.orgopenstax.org These groups are crucial for stabilizing the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comyoutube.com The aromatic ring of this compound lacks such strong activating groups, which suggests that SNAr reactions would require harsh conditions, such as high temperatures or very strong nucleophiles, to proceed at a significant rate. pressbooks.publibretexts.org

In the context of this compound, both the chlorine and iodine atoms are potential leaving groups for an SNAr reaction. The typical reactivity order for leaving groups in SNAr is F > Cl ≈ Br > I. wikipedia.org This trend is opposite to that observed in SN1/SN2 reactions and is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the halogen making the attached carbon more electrophilic. masterorganicchemistry.comyoutube.com Therefore, the chloro substituent is theoretically a better leaving group than the iodo substituent under SNAr conditions.

Despite the lack of strong activation, displacement of the aryl halides can be envisioned with potent nucleophiles, leading to the formation of new carbon-heteroatom bonds on the aromatic ring.

Table 1: Potential SNAr Reactions with Various Nucleophiles

NucleophileReagent ExampleProduct of Substitution at C2 (Displacing -Cl)
AlkoxideSodium methoxide (B1231860) (NaOCH₃)1-(3-Bromopropyl)-2-methoxy-5-iodobenzene
AmideSodium amide (NaNH₂)2-Amino-1-(3-bromopropyl)-5-iodobenzene
ThiolateSodium thiophenoxide (NaSPh)1-(3-Bromopropyl)-5-iodo-2-(phenylthio)benzene
Hydroxide (B78521)Sodium hydroxide (NaOH)4-(3-Bromopropyl)-3-chloro-iodophenol

Note: These reactions are hypothetical and would likely require forcing conditions due to the absence of strong electron-withdrawing groups on the aromatic ring.

The feasibility and regioselectivity of SNAr reactions are governed by a combination of electronic and steric effects.

Electronic Factors: The primary electronic influence on the aromatic ring of this compound is the absence of strong electron-withdrawing groups. Halogens are inductively electron-withdrawing but are not potent activators for SNAr compared to groups like -NO₂. youtube.comyoutube.com The 3-bromopropyl group is a weakly activating alkyl group. This electronic profile makes the benzene ring relatively electron-rich, thus disfavoring the initial attack by a nucleophile and destabilizing the required negatively charged Meisenheimer intermediate. libretexts.org Consequently, the activation energy for the reaction is high. youtube.com

Steric Factors: Steric hindrance can significantly influence the rate of SNAr by impeding the nucleophile's approach to the carbon atom bearing the leaving group. In this molecule, the chlorine atom at the C2 position is ortho to the 3-bromopropyl group. This bulky side chain can sterically shield the C2 position, making a nucleophilic attack more difficult. In contrast, the iodine atom at the C5 position is less sterically hindered. While electronic factors suggest chlorine is a better leaving group, steric hindrance at the C2 position would likely retard the reaction rate at that site compared to the less-hindered C5 position.

Reactivity of the 3-Bromopropyl Aliphatic Chain

The 3-bromopropyl side chain provides a second, highly reactive site for chemical modification. This primary alkyl bromide is an excellent substrate for nucleophilic substitution reactions.

Nucleophilic substitution on the 3-bromopropyl group will proceed via an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. This pathway is strongly favored for primary alkyl halides for two main reasons:

Low Steric Hindrance: The primary carbon atom bonded to the bromine is relatively unhindered, allowing for the requisite "backside attack" by the nucleophile. masterorganicchemistry.com

Carbocation Instability: The alternative Sₙ1 mechanism, which involves the formation of a carbocation intermediate, is highly unfavorable as it would require the formation of a very unstable primary carbocation. siue.edu

The Sₙ2 reaction is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. dalalinstitute.com This mechanism leads to an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com

The primary alkyl bromide of the 3-bromopropyl chain readily reacts with a wide variety of nucleophiles to form stable carbon-heteroatom bonds. This transformation is a cornerstone of synthetic organic chemistry.

Formation of C-N Bonds: Reaction with nitrogen-based nucleophiles such as ammonia, primary amines, secondary amines, or azide (B81097) ions yields the corresponding amines or alkyl azides.

Formation of C-O Bonds: Oxygen-based nucleophiles like hydroxide, alkoxides, or carboxylates react to form alcohols, ethers, and esters, respectively.

Formation of C-S Bonds: Sulfur-based nucleophiles, which are known to be particularly powerful, react efficiently. libretexts.org Thiolates (RS⁻) or hydrosulfide (B80085) (SH⁻) can be used to generate thioethers and thiols.

Table 2: Sₙ2 Reactions of the 3-Bromopropyl Chain

NucleophileReagent ExampleBond FormedProduct Structure
AzideSodium azide (NaN₃)C-N1-(3-Azidopropyl)-2-chloro-5-iodobenzene
AmineAmmonia (NH₃)C-N3-(2-Chloro-5-iodophenyl)propan-1-amine
HydroxideSodium hydroxide (NaOH)C-O3-(2-Chloro-5-iodophenyl)propan-1-ol
AlkoxideSodium ethoxide (NaOCH₂CH₃)C-O1-(3-Ethoxypropyl)-2-chloro-5-iodobenzene
ThiolateSodium thiomethoxide (NaSCH₃)C-S1-(3-(Methylthio)propyl)-2-chloro-5-iodobenzene
CyanideSodium cyanide (NaCN)C-C4-(2-Chloro-5-iodophenyl)butanenitrile

The structure of this compound is well-suited for intramolecular reactions. Specifically, it can undergo an intramolecular Friedel-Crafts alkylation. masterorganicchemistry.com In this reaction, the aromatic ring acts as the nucleophile and the 3-bromopropyl chain acts as the electrophile.

This reaction is typically promoted by a strong Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), which coordinates to the bromine atom, making the terminal carbon of the propyl chain a potent electrophile resembling a carbocation. libretexts.org The electron-rich aromatic ring then attacks this electrophilic center. The three-carbon tether between the ring and the bromine atom favors the formation of a thermodynamically stable six-membered ring. The resulting product is a substituted tetrahydronaphthalene, a fused bicyclic system. The cyclization is an electrophilic aromatic substitution, and the position of attack on the ring is directed by the existing chloro and iodo substituents, which are ortho-, para-directors, leading to cyclization at the C6 position of the benzene ring. wikipedia.orgchemistrysteps.com

Elimination Reactions (E1/E2) to Generate Alkenes

The 3-bromopropyl side chain of this compound can undergo elimination reactions to form an alkene, specifically 1-allyl-2-chloro-5-iodobenzene. These reactions typically proceed via one of two mechanisms: E1 (unimolecular elimination) or E2 (bimolecular elimination). lumenlearning.commasterorganicchemistry.com

The E2 mechanism is a single, concerted step where a base removes a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), while simultaneously the carbon-bromine bond breaks and a double bond forms. lumenlearning.comyoutube.com This pathway requires a strong base. To favor elimination over the competing bimolecular nucleophilic substitution (SN2) reaction, a sterically hindered base is often employed. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. youtube.com

The E1 mechanism , in contrast, is a two-step process. lumenlearning.com The first and rate-determining step is the spontaneous cleavage of the carbon-bromine bond to form a carbocation intermediate. youtube.comyoutube.com In the second step, a weak base removes a β-proton to form the double bond. However, for this compound, the E1 pathway is highly unfavorable because it would involve the formation of a very unstable primary carbocation. lumenlearning.com Therefore, E2 is the much more plausible pathway for generating the corresponding alkene from this substrate.

FeatureE1 ReactionE2 Reaction
MechanismTwo steps, via carbocation intermediate lumenlearning.comSingle concerted step lumenlearning.com
Base RequirementWeak base is sufficient lumenlearning.comStrong base required masterorganicchemistry.com
Rate LawRate = k[Substrate] (First order) youtube.comRate = k[Substrate][Base] (Second order) youtube.com
Substrate ApplicabilityFavored for tertiary and secondary alkyl halides lumenlearning.comPossible for primary, secondary, and tertiary alkyl halides
Likelihood for SubstrateVery Unlikely (due to unstable primary carbocation)Likely with a strong, sterically hindered base

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The halogen atoms on this compound provide multiple sites for the formation of highly reactive organometallic reagents, which are powerful nucleophiles and bases in organic synthesis. libretexts.org

Grignard Reagents : The reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields a Grignard reagent (R-MgX). libretexts.orgyoutube.com For this compound, the primary alkyl bromide is the most likely site for this reaction under standard conditions, forming (3-(2-chloro-5-iodophenyl)propyl)magnesium bromide. The aryl halides are generally less reactive towards magnesium metal.

Organolithium Reagents : Organolithium reagents can be prepared by reacting an organic halide with lithium metal. masterorganicchemistry.com However, a more common and selective method for polyhalogenated compounds is lithium-halogen exchange. wikipedia.org This reaction is extremely fast, often conducted at very low temperatures (-78 to -120 °C), and involves treating the substrate with a pre-formed organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.org Due to the high reactivity difference between the aryl halides, the exchange occurs preferentially at the most electron-poor and weakest carbon-halogen bond, which is the carbon-iodine bond. This allows for the selective formation of 1-(3-bromopropyl)-2-chloro-5-lithiobenzene, leaving the alkyl bromide and aryl chloride untouched.

Reagent TypeMetalTypical ConditionsMost Reactive Site on SubstrateProduct
Grignard ReagentMagnesium (Mg)THF or Et₂O solvent, room temperature google.comAlkyl Bromide (C-Br)(3-(2-chloro-5-iodophenyl)propyl)magnesium bromide
Organolithium Reagent (via Li-Halogen Exchange)n-Butyllithium (n-BuLi)THF solvent, -78°C wikipedia.orgAryl Iodide (C-I)1-(3-bromopropyl)-2-chloro-5-lithiobenzene

Cross-Coupling Reactions Involving the Alkyl Bromide (e.g., Alkyl-Aryl Coupling)

While palladium-catalyzed cross-coupling reactions are most famous for aryl halides, significant progress has been made in developing methods for C(sp³)-hybridized centers, such as the bromopropyl group in the title compound. mit.edu These reactions are crucial for forming C(sp³)-C(sp²) or C(sp³)-C(sp³) bonds.

First-row transition metals like nickel and copper are often effective catalysts for these transformations. mit.edusustech.edu.cn For instance, nickel-catalyzed Negishi couplings can join unactivated secondary and primary alkyl bromides with organozinc reagents at room temperature. mit.edu Similarly, copper-catalyzed methods have been developed for the cross-coupling of alkyl bromides with various nucleophiles. sustech.edu.cn These reactions typically proceed through a radical process involving a single-electron transfer (SET) step. sustech.edu.cn Applying these methods to this compound could allow for the selective coupling of an aryl or alkyl group to the terminus of the propyl chain, provided the conditions are chosen to avoid reaction at the more reactive aryl iodide center.

Orthogonal Reactivity and Selective Functionalization

The most significant feature of this compound in synthetic chemistry is its orthogonal reactivity. The molecule possesses three distinct halogenated sites with a well-defined reactivity hierarchy, allowing for selective, stepwise functionalization.

Differentiating Reactivity Between Aryl and Alkyl Halogen Centers

The reactivity of the three carbon-halogen bonds towards various reaction classes differs significantly.

Palladium-Catalyzed Cross-Coupling : In reactions like the Suzuki, Heck, and Sonogashira couplings, the reactivity of aryl halides follows the order C-I > C-Br > C-Cl. nih.govrsc.org This is due to the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst. Thus, a Suzuki coupling performed on this compound under mild conditions will occur exclusively at the iodine position. rsc.org

Nucleophilic Substitution (SN2) : These reactions are characteristic of primary alkyl halides like the 3-bromopropyl group. The aryl halides are generally unreactive towards SN2 attack. This allows for the introduction of a wide range of nucleophiles (e.g., azide, cyanide, amines) at the propyl chain without affecting the aromatic ring.

Organometallic Formation : As discussed previously, Grignard formation tends to occur at the alkyl bromide site, while lithium-halogen exchange is most rapid at the aryl iodide position. wikipedia.org

This differential reactivity allows chemists to choose reaction conditions that target one specific site while leaving the other two available for subsequent transformations.

Reaction TypeMost Reactive SiteIntermediate ReactivityLeast Reactive Site
Pd-Catalyzed Cross-CouplingAryl Iodide (C-I)Alkyl Bromide (C-Br)Aryl Chloride (C-Cl)
Nucleophilic Substitution (SN2)Alkyl Bromide (C-Br)N/A (Aryl halides unreactive)N/A (Aryl halides unreactive)
Lithium-Halogen ExchangeAryl Iodide (C-I)Alkyl Bromide (C-Br)Aryl Chloride (C-Cl)
Grignard FormationAlkyl Bromide (C-Br)Aryl Iodide (C-I)Aryl Chloride (C-Cl)

Sequential and Cascade Reaction Strategies

The orthogonal nature of the halogen centers makes this compound an ideal substrate for sequential and cascade reaction strategies, enabling the efficient construction of highly complex molecules. nih.gov A synthetic chemist can devise a multi-step sequence where each halogen is addressed in turn, based on its reactivity.

A possible sequential functionalization strategy could be:

Step 1: Functionalization of the Aryl Iodide : A palladium-catalyzed Suzuki-Miyaura coupling with an arylboronic acid can be performed to replace the iodine with a new aryl group. The reaction conditions are typically mild enough not to affect the other two halogen sites. rsc.org

Step 2: Functionalization of the Alkyl Bromide : The product from step 1 can then be subjected to a reaction targeting the alkyl bromide. For example, a nucleophilic substitution with sodium azide to introduce a precursor to an amine, or a nickel-catalyzed Kumada coupling with a Grignard reagent to form a new C-C bond. princeton.edu

Step 3: Functionalization of the Aryl Chloride : The remaining C-Cl bond is the least reactive. Its functionalization requires more forcing conditions or specialized catalyst systems, often involving bulky, electron-rich phosphine (B1218219) ligands that can facilitate the difficult oxidative addition step. nih.gov Another Suzuki or a Buchwald-Hartwig amination could be performed at this site to complete the synthesis.

This stepwise approach provides a powerful tool for building molecular diversity from a single, versatile starting material.

Mechanistic Principles and Computational Investigations of Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for controlling selectivity and optimizing yields.

E2 Elimination : The mechanism is concerted and bimolecular, requiring an anti-periplanar arrangement of the β-hydrogen and the bromine leaving group for optimal orbital overlap in the transition state. masterorganicchemistry.comyoutube.com

Organometallic Formation : The formation of Grignard reagents is generally understood to occur on the surface of the magnesium metal via a single-electron transfer (SET) mechanism. Lithium-halogen exchange is thought to proceed through the formation of an 'ate-complex' intermediate. wikipedia.org

Palladium-Catalyzed Cross-Coupling : The widely accepted mechanism for reactions like the Suzuki coupling involves a catalytic cycle consisting of three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The selectivity for the C-I bond is dictated by the kinetics of the first step, oxidative addition, which is significantly faster for the weaker C-I bond compared to the C-Cl bond.

Model the geometries and energies of reactants, transition states, and intermediates.

Elucidate the energetic profiles of competing reaction pathways, thereby explaining observed selectivities (e.g., why Suzuki coupling favors the C-I site).

Investigate the role of ligands in catalytic cycles, helping to design more efficient catalysts for challenging transformations like the coupling of aryl chlorides.

Probe the nature of intermediates in organometallic formation and the stereochemical outcomes of elimination reactions.

These computational investigations provide deep mechanistic insights that complement experimental findings and guide the development of new synthetic methodologies.

Chemical Reactivity and Transformational Chemistry of 1 3 Bromopropyl 2 Chloro 5 Iodobenzene

Reaction Mechanism Elucidation and Theoretical Insights

The key transformations of this compound involve reactions at both the aromatic halogen sites and the propyl bromide chain. The elucidation of these mechanisms is critical for predicting reaction outcomes and designing synthetic pathways.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling): The aromatic halogen atoms are prime sites for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. libretexts.orgyonedalabs.com

The catalytic cycle can be described in three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aromatic ring. Due to the bond strengths (C-I < C-Br < C-Cl), this step is highly regioselective. The reaction occurs preferentially at the most labile carbon-iodine bond. This initial step forms a square-planar Pd(II) complex. yonedalabs.com

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base. The organic group from the boron compound is then transferred to the palladium(II) complex, displacing the halide. libretexts.orgwikipedia.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the new biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. libretexts.orgnrochemistry.com

By carefully selecting the reaction conditions, sequential couplings can be achieved, first at the iodine position, then at the bromine, and finally at the chlorine, allowing for the synthesis of complex, unsymmetrically substituted aromatic compounds. rsc.org

Nucleophilic Aromatic Substitution (SNAr): While aryl halides are generally resistant to nucleophilic substitution, the presence of multiple electron-withdrawing halogen atoms on the benzene ring can facilitate the SNAr mechanism. This reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

Nucleophilic Addition: A strong nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized across the aromatic ring.

Elimination of Leaving Group: The aromaticity is restored by the departure of the halide leaving group. The reactivity order for the leaving group is I > Br > Cl, reflecting the stability of the corresponding halide anion. Therefore, a nucleophile will preferentially displace the iodine atom.

Reactions at the 3-Bromopropyl Chain: The bromopropyl side chain offers a site for classic aliphatic nucleophilic substitution (SN2) and elimination (E2) reactions. It can also be used to form organometallic reagents.

Grignard Reagent Formation: The alkyl bromide can react with magnesium metal to form a Grignard reagent. The mechanism is thought to involve single-electron transfer steps. This transforms the electrophilic carbon of the C-Br bond into a highly nucleophilic one, which can then react with a wide range of electrophiles like aldehydes, ketones, or CO2. youtube.comyoutube.com

Intramolecular Cyclization: If a nucleophilic center is introduced elsewhere in the molecule, for example by replacing one of the aromatic halogens, the bromopropyl chain can participate in an intramolecular reaction to form a new ring system. The mechanism would typically be an intramolecular SN2 reaction, where the tethered nucleophile attacks the carbon bearing the bromine.

Table 1: Key Transformations and Their Mechanistic Steps
TransformationKey Mechanistic StepsReactive Site
Suzuki-Miyaura Coupling 1. Oxidative Addition of Pd(0) to C-XAromatic C-I, C-Br, C-Cl
2. Transmetalation with Organoboron ReagentPalladium Center
3. Reductive Elimination to form C-C bondPalladium Center
Nucleophilic Aromatic Sub. (SNAr) 1. Nucleophilic attack forming Meisenheimer complexAromatic C-I, C-Br, C-Cl
2. Elimination of halide leaving groupMeisenheimer Complex
Grignard Reagent Formation Single-Electron Transfers from Mg to C-Br bondPropyl C-Br
Intramolecular Cyclization Intramolecular SN2 attackPropyl C-Br and internal nucleophile

Theoretical and computational studies are invaluable for understanding the electronic structure of this compound and predicting its reactivity and regioselectivity. Methods like Density Functional Theory (DFT) can be used to model the molecule and its reactions. acs.org

Electronic Effects of Substituents: The benzene ring is substituted with four groups: three halogens (Cl, Br, I) and a 3-bromopropyl group.

Halogens: Halogens exert a dual electronic effect. They are electronegative and withdraw electron density from the ring through the sigma bond (inductive effect, -I), which deactivates the ring towards electrophilic aromatic substitution. fiveable.me However, they also possess lone pairs of electrons that can be donated to the ring via resonance (mesomeric effect, +M). This +M effect directs incoming electrophiles to the ortho and para positions.

3-Bromopropyl Group: This is an alkyl group, which is generally weakly electron-donating through an inductive effect (+I). This slightly activates the ring.

Regioselectivity in Aromatic Reactions: Computational chemistry can rationalize the observed regioselectivity in reactions on the aromatic ring.

Cross-Coupling and SNAr: For reactions involving the substitution of halogens, regioselectivity is primarily determined by the carbon-halogen bond strength (C-I < C-Br < C-Cl). Theoretical calculations of bond dissociation energies can provide a quantitative basis for the observed reactivity order (I > Br > Cl).

Electrophilic Aromatic Substitution (EAS): Although unlikely due to the deactivated nature of the ring, if an EAS reaction were to occur, the directing effects of the substituents would determine the position of the incoming electrophile. The directing effects of the four substituents would need to be considered collectively. Computational methods like Molecular Electron Density Theory (MEDT) can analyze the electron density of the ring and the stability of the Wheland intermediates (sigma complexes) for substitution at each available position (positions 3, 4, and 6) to predict the most likely product. rsc.orgresearchgate.net The analysis of local reactivity indices can further pinpoint the most susceptible sites for electrophilic attack. researchgate.net

Conformational Analysis: Theoretical calculations can also explore the conformational flexibility of the 3-bromopropyl side chain. The relative orientation of the side chain with respect to the aromatic ring could potentially influence the accessibility of the ortho-chlorine atom for certain reactions due to steric hindrance.

Table 2: Predicted Electronic Effects and Regioselectivity Factors
FeatureInfluencing FactorsPredicted OutcomeTheoretical Approach
Aromatic Ring Reactivity Inductive (-I) vs. Mesomeric (+M) effects of halogens; Inductive (+I) effect of alkyl group.Deactivated towards electrophilic attack. Activated for nucleophilic attack.Calculation of electron density distribution, molecular electrostatic potential.
Regioselectivity (Coupling/SNAr) Carbon-Halogen bond dissociation energies.Preferential reaction at C-I > C-Br > C-Cl.DFT calculation of bond energies.
Regioselectivity (EAS) Combined directing effects of all substituents.Complex; requires analysis of all positions.Analysis of Wheland intermediate stability; MEDT.
Side Chain Reactivity Steric accessibility of propyl C-Br bond; potential for intramolecular reactions.Susceptible to SN2, E2, and Grignard formation.Conformational analysis; calculation of transition state energies for cyclization.

Academic Applications in Synthetic Chemistry and Materials Science

Role as an Advanced Synthetic Building Block

As a sophisticated building block, this compound provides a robust scaffold for creating intricate organic molecules. Halogenated aromatic compounds are fundamental components in organic synthesis, prized for their ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions that are essential for constructing complex molecular targets.

Construction of Polyaromatic Systems with Tailored Substitution Patterns

The chloro and iodo substituents on the benzene (B151609) ring serve as strategic handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon bonds. The differential reactivity between the C-I and C-Cl bonds allows for a sequential coupling strategy. First, the more reactive iodo position can be selectively coupled with an arylboronic acid or a terminal alkyne. Subsequently, a second, different aromatic or acetylenic group can be introduced at the chloro position under more forcing reaction conditions. This stepwise approach enables the rational design and synthesis of unsymmetrical biaryl and terphenyl systems, as well as other polyaromatic structures with precisely controlled substitution patterns, which are of significant interest for applications in materials science and medicinal chemistry.

Table 1: Sequential Cross-Coupling Potential

Step Reactive Site Coupling Partner Typical Catalyst/Conditions Product Class
1 Aromatic C-I Ar¹-B(OH)₂ Pd(PPh₃)₄, Base 2-chloro-5-(Ar¹)-1-(3-bromopropyl)benzene
2 Aromatic C-Cl Ar²-B(OH)₂ Pd catalyst (e.g., with Buchwald ligands), higher temp. 2-(Ar²)-5-(Ar¹)-1-(3-bromopropyl)benzene

| 3 | Alkyl C-Br | Nucleophile (e.g., R-NH₂) | Base | Functionalized Polyaromatic System |

Synthesis of Complex Organic Frameworks and Architectures

The rigid, well-defined geometry of the dichlorobenzene core, combined with its multiple reactive sites, makes 1-(3-bromopropyl)-2-chloro-5-iodobenzene an attractive candidate for the construction of porous crystalline materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The aromatic halogen sites can be transformed into linker groups (e.g., carboxylic acids) that coordinate with metal ions to form MOFs or undergo condensation reactions to form COFs.

Furthermore, the bromopropyl chain provides a unique opportunity for post-synthetic modification. After the initial framework is constructed using the aromatic core, the pendant bromopropyl group can be functionalized with a variety of chemical moieties. This allows for the fine-tuning of the framework's properties, such as pore size, surface chemistry, and catalytic activity, opening doors to applications in gas storage, separation, and heterogeneous catalysis.

Precursor to Heterocyclic Compounds with Multiple Functional Handles

The presence of the electrophilic bromopropyl chain is key to the compound's utility in synthesizing heterocyclic structures. This alkyl halide can readily react with a wide range of nucleophiles, including amines, thiols, and alcohols. Through intramolecular cyclization reactions, novel heterocyclic systems can be forged. For instance, a nucleophilic group, such as an amine, could first be introduced onto the aromatic ring via a Buchwald-Hartwig amination at the iodo position. Subsequent intramolecular nucleophilic attack by the newly introduced amine onto the bromopropyl chain would result in the formation of a nitrogen-containing heterocyclic ring fused to the aromatic scaffold. The remaining chloro group on the benzene ring acts as a persistent functional handle for further diversification of the molecule.

Contributions to Materials Science Research

In materials science, there is a high demand for organic molecules that can serve as precursors to materials with specific electronic, optical, or thermal properties. lookchem.com The unique combination of functionalities in this compound makes it a valuable precursor for a new generation of advanced materials.

Synthesis of Monomers for Functional Polymers

This compound is a trifunctional monomer that can be incorporated into polymers through several distinct polymerization pathways. The aryl-iodide and aryl-chloride moieties can participate in step-growth polymerization via repeated cross-coupling reactions, leading to the formation of rigid-rod conjugated polymers. These materials are of interest for their potential applications in organic electronics.

Alternatively, the bromopropyl group can be utilized in chain-growth polymerizations. For example, it can initiate the living radical polymerization of other monomers or be converted into a polymerizable group, such as an alkene or a strained ring, allowing it to be used in ring-opening metathesis polymerization (ROMP). nih.govresearchgate.net The ability to use different reactive sites for polymerization offers a route to complex polymer architectures like graft copolymers and hyperbranched polymers.

Precursors for Molecular Glassformers and Organic Electronic Materials

Molecular glassformers are amorphous organic solids that are crucial for the fabrication of stable and efficient organic electronic devices, such as organic light-emitting diodes (OLEDs). Research has shown that bulky, rigid molecules like 1,3,5-trisarylbenzenes are excellent glass formers. rsc.org These materials are often synthesized via Suzuki cross-coupling reactions using halogenated benzene cores. rsc.org

By employing this compound in sequential Suzuki couplings, large, asymmetric, and sterically hindered molecules can be synthesized. rsc.org These molecules are designed to resist crystallization and form stable glasses with high glass transition temperatures (Tg). rsc.org The bromopropyl chain offers an additional vector for modifying the final properties of the material, such as solubility, film-forming ability, or for covalent attachment to other components within a device, enhancing its long-term stability. The resulting materials are promising candidates for use as host materials, charge transport layers, or emissive components in organic electronic devices. lookchem.com

Design of Supramolecular Assemblies Incorporating Halogenated Units

The 2-chloro-5-iodophenyl moiety of "this compound" serves as an excellent building block for the construction of ordered molecular structures through halogen bonding (XB). Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another atom. nih.govnih.gov This interaction is a powerful tool for designing complex supramolecular assemblies such as liquid crystals and functional co-crystals. nih.gov

The properties of the halogen bond are tunable based on the identity of the halogen atom. nih.gov Iodine, being the largest and most polarizable of the halogens on the ring, forms the strongest and most directional halogen bonds, followed by bromine and then chlorine. frontiersin.org In this molecule, the iodine atom at the 5-position is the primary halogen bond donor, capable of forming robust interactions with halogen bond acceptors like nitrogen or oxygen atoms in adjacent molecules. mdpi.com These interactions can guide the self-assembly of the molecules into predictable one-, two-, or three-dimensional networks. researchgate.net

The 3-bromopropyl chain adds another dimension to its role in supramolecular chemistry. This flexible tail can influence the packing of the molecules, creating specific voids or channels within the crystalline structure. Furthermore, the terminal bromine can be substituted to introduce other functional groups, allowing these pre-organized halogen-bonded assemblies to be anchored to surfaces or integrated into larger polymeric systems.

Table 1: Comparison of Halogen Bond Donor Properties

HalogenPauling ElectronegativityAtomic Polarizability (ų)van der Waals Radius (Å)Relative Halogen Bond Strength
Chlorine (Cl)3.162.181.75Weak
Bromine (Br)2.963.051.85Moderate
Iodine (I)2.665.351.98Strong

Utility in Chemical Biology as a Precursor to Research Tools

The bifunctional nature of "this compound," combining a modifiable aromatic ring with a reactive alkyl halide linker, makes it a valuable precursor for creating sophisticated tools for chemical biology research.

Molecular probes are essential for visualizing and interrogating biological processes. "this compound" can be readily converted into such probes. The key reactive site for this application is the terminal bromine of the propyl group. This C(sp³)-Br bond is susceptible to nucleophilic substitution by various functional groups, allowing for the attachment of reporter moieties.

For example, the compound can be reacted with:

Fluorophores: Reaction with an amine- or thiol-containing fluorescent dye attaches a spectroscopic handle for imaging studies.

Biotin (B1667282): Conjugation to biotin allows for subsequent high-affinity binding to avidin (B1170675) or streptavidin, a common strategy for pull-down assays and target identification.

Photoaffinity Labels: The aromatic ring can be modified to include a photo-reactive group (e.g., a diazirine or benzophenone), while the bromopropyl chain attaches to a targeting moiety.

The chloro-iodobenzene core provides a stable and lipophilic scaffold that can facilitate cell membrane permeability. Moreover, the iodine atom can be used in a subsequent step, such as a Sonogashira or Suzuki cross-coupling reaction, to attach a targeting ligand that directs the probe to a specific protein or cellular location.

Beyond small-molecule probes, the compound is a useful linker for creating larger bioconjugates. The 3-bromopropyl chain serves as a flexible spacer that can connect the halogenated aromatic core to biomolecules like peptides, proteins, or oligonucleotides without significantly disrupting their native conformation or function.

The synthesis of these conjugates typically involves the reaction of the bromopropyl group with a nucleophilic side chain of an amino acid, such as the thiol group of cysteine or the amine group of lysine. The resulting conjugate combines the properties of the biomolecule (e.g., specific binding) with the features of the synthetic moiety. The attached chloro-iodophenyl group can serve as a heavy-atom tag for X-ray crystallography, aiding in the structure determination of the biomolecule, or it can be used to introduce radioactive iodine (¹²⁵I or ¹³¹I) for radiolabeling and imaging applications.

Application as a Precursor in Agrochemical and Fine Chemical Synthesis

Halogenated aromatic compounds are integral to the agrochemical and fine chemical industries due to their enhanced biological activity and metabolic stability. researchgate.net "this compound" is a versatile precursor because its three different carbon-halogen bonds can be addressed with high selectivity.

The general order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br (aryl) > C-Cl. The C-Br bond on the alkyl chain is primarily reactive towards nucleophiles. This differential reactivity allows for a stepwise and controlled functionalization of the molecule.

Table 2: Selective Reactivity of Functional Sites in this compound

Reactive SiteBond TypeTypical Reaction TypeReagents/ConditionsPotential Outcome
5-IodoAryl C-ICross-CouplingPd catalyst, boronic acids (Suzuki), alkynes (Sonogashira)Attachment of new aryl or alkynyl groups
3-Bromo (propyl)Alkyl C-BrNucleophilic SubstitutionAmines, thiols, alcohols, cyanidesLinkage to other molecules, chain extension
2-ChloroAryl C-ClCross-CouplingHarsher Pd-catalyzed conditionsFunctionalization at a late stage in synthesis

This selectivity is highly valuable in the synthesis of complex active ingredients for agrochemicals, such as fungicides, herbicides, and insecticides. researchgate.net For instance, a synthetic route could involve:

  • A Suzuki coupling at the C-I position to introduce a specific aryl or heteroaryl moiety.
  • A nucleophilic substitution at the C-Br of the propyl chain to add a different functional group or linker.
  • The C-Cl bond often remains in the final structure, where it contributes to the molecule's overall lipophilicity and electronic properties, which are critical for its biological activity and transport within the target organism. nih.gov
  • This modular approach allows for the creation of large libraries of related compounds for structure-activity relationship (SAR) studies, accelerating the discovery of new and more effective agrochemicals and other fine chemicals.

    Future Research Directions and Perspectives

    Innovations in Green Chemistry for Synthesis and Transformation

    Future research will increasingly prioritize the development of environmentally benign methods for the synthesis and modification of 1-(3-Bromopropyl)-2-chloro-5-iodobenzene. A key area of focus is the application of biocatalysis, particularly the use of halogenating enzymes.

    Enzymatic Halogenation: Nature has evolved a variety of halogenating enzymes, such as flavin-dependent halogenases and haloperoxidases, that can introduce halogen atoms onto organic scaffolds with high regioselectivity under mild, aqueous conditions. nih.govacs.org Future studies could explore the engineering of these enzymes to produce polyhalogenated aromatics directly, potentially bypassing the multi-step, reagent-intensive classical syntheses that often involve hazardous materials and generate significant waste. nih.govmedium.com The goal would be to develop a one-pot enzymatic process starting from a simpler, functionalized benzene (B151609) derivative.

    Sustainable Solvents and Catalysts: Research into replacing traditional volatile organic solvents with greener alternatives like water or supercritical fluids for transformation reactions is anticipated. The development of recyclable catalysts, perhaps immobilized on solid supports, will also be crucial in minimizing the environmental footprint of processes involving this compound.

    Table 1: Comparison of Conventional vs. Potential Green Synthesis Approaches

    FeatureConventional SynthesisGreen Chemistry Approach
    Reagents Strong acids, molecular halogens, hazardous reagents. medium.comBiocatalysts (e.g., halogenases), milder reagents. nih.gov
    Solvents Volatile organic compounds (VOCs).Water, ionic liquids, or solvent-free conditions.
    Energy Input Often requires high temperatures and pressures.Ambient temperature and pressure.
    Waste Generation Significant generation of hazardous waste.Minimal and biodegradable waste.
    Atom Economy Lower, with multiple protection/deprotection steps. medium.comHigher, through direct and selective functionalization.

    Expanding the Scope of Catalytic Functionalization

    While palladium-catalyzed cross-coupling reactions are well-established for activating the carbon-halogen bonds of such compounds, future research will aim to broaden the catalytic toolbox and explore less-activated bonds.

    Earth-Abundant Metal Catalysis: A significant trend is the move away from expensive and rare precious metals like palladium. Future investigations will likely focus on developing robust catalytic systems based on earth-abundant and less toxic metals such as iron, copper, and cobalt for the selective functionalization of the C-I, C-Br, and C-Cl bonds. innovations-report.comrsc.orgacs.org Recent breakthroughs in using iron catalysts to generate highly reactive carbene intermediates could open new pathways for transformations that are currently inaccessible. innovations-report.comosu.edu

    C-H Bond Functionalization: Beyond the existing carbon-halogen sites, the direct functionalization of the aromatic C-H bonds represents a powerful strategy for increasing molecular complexity. researchgate.net Future catalytic methods could enable the selective introduction of new functional groups onto the benzene ring, guided by the existing substitution pattern, thereby creating novel derivatives without the need for pre-functionalized starting materials.

    Sequential Cross-Coupling: The differential reactivity of the three carbon-halogen bonds (C-I > C-Br > C-Cl) is a key feature that can be exploited for programmed, sequential synthesis. Future work will refine catalytic systems to achieve even greater control and selectivity, allowing for the stepwise and site-specific introduction of different substituents in a one-pot or flow-chemistry setup.

    Table 2: Relative Reactivity of Functional Sites for Catalytic Coupling

    Functional SiteBond TypeRelative ReactivityPotential Coupling Reactions
    IodineC-IHighestSuzuki, Sonogashira, Heck, Buchwald-Hartwig
    BromineC-BrIntermediateSuzuki, Stille, Negishi
    ChlorineC-ClLowestKumada, Suzuki (with specialized ligands)
    Aromatic HydrogenC-HVery LowDirect Arylation, C-H Activation

    Design of Novel Reactivity Patterns for Multifunctional Halogenated Systems

    The unique arrangement of three different halogens on the aromatic ring of this compound offers opportunities to explore and design novel reactivity patterns, particularly through non-covalent interactions.

    Harnessing Halogen Bonding: Halogen bonding is a highly directional, non-covalent interaction between an electron-poor region on a halogen atom (the σ-hole) and a Lewis base. nsf.govrsc.org With three distinct halogens (I, Br, Cl), this molecule can serve as a versatile building block for supramolecular chemistry and crystal engineering. rsc.orgnih.gov Future research will focus on using these halogen bonds to control the self-assembly of molecules into complex, ordered structures like liquid crystals and co-crystals with tunable properties. nih.govnih.gov The relative strength of these bonds (I > Br > Cl) could be used to direct the assembly process with high precision. nsf.gov

    Synergistic Reactivity: Investigations into the synergistic or antagonistic effects of the multiple halogen substituents on the reactivity of the molecule are warranted. For example, the electronic interplay between the chloro, bromo, and iodo groups could be harnessed to activate or deactivate specific sites on the molecule for reactions that are not currently feasible. This includes exploring novel cycloaddition or rearrangement reactions that leverage the unique electronic landscape of the polyhalogenated ring.

    Emerging Areas of Application in Advanced Materials and Chemical Tool Development

    The versatility of this compound makes it a prime candidate for development in cutting-edge applications, moving beyond its role as a simple synthetic intermediate.

    Advanced Organic Materials: By selectively functionalizing the three halogen positions, this molecule can be used as a core scaffold to synthesize novel organic materials. Potential applications include the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and functional polymers. nih.govnih.gov The presence of heavy atoms like iodine and bromine could impart useful photophysical properties, such as enhanced phosphorescence, which is valuable in OLED technology.

    Chemical Tool Development: In medicinal chemistry and chemical biology, halogen bonds are increasingly recognized as crucial interactions for ligand-protein binding. acs.orgnih.gov This compound and its derivatives could be incorporated into fragment-based drug discovery libraries to serve as probes for identifying and optimizing drug leads. acs.org The bromopropyl chain provides a convenient handle for attaching linkers or reporter groups, allowing the molecule to be developed into a chemical tool for studying biological systems. osu.edu

    Table 3: Potential Future Applications

    Application AreaSpecific UseRationale
    Materials Science Organic Light-Emitting Diodes (OLEDs)Heavy atoms can promote intersystem crossing and phosphorescence. nih.gov
    Liquid CrystalsDirectional halogen bonding can guide self-assembly into mesophases. nih.gov
    Functional PolymersServes as a multifunctional cross-linking agent or monomer. rsc.org
    Medicinal Chemistry Fragment-Based Drug DiscoveryHalogen atoms can form specific halogen bonds in protein binding sites. acs.org
    Chemical Biology Molecular ProbesThe propyl chain allows for conjugation to fluorescent dyes or affinity tags.

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